![molecular formula C19H20N6O2S B2413170 N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 882135-15-1](/img/structure/B2413170.png)
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of several different functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The presence of an acetamidophenyl group, a tetrazolyl group, and a sulfanylacetamide group suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity. Without specific data, it’s difficult to predict these properties .科学的研究の応用
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a resemblance in structural functionality with the given compound, indicates their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been evaluated for their potential in cancer therapy, showcasing the ability to attenuate the growth of human lymphoma cells in vitro and in mouse models, suggesting a therapeutic pathway through glutaminase inhibition (Shukla et al., 2012).
Herbicidal Activity
Chloroacetamide derivatives, including compounds structurally related to the query compound, have been employed as selective herbicides. They demonstrate efficacy in controlling annual grasses and broad-leaved weeds across various crops, indicating the relevance of these compounds in agricultural applications (Weisshaar & Böger, 1989).
Antimicrobial Applications
Research into thiazolidinone, thiazoline, and thiophene derivatives incorporating similar sulfanylacetamide groups has revealed promising antimicrobial properties. These compounds, through targeted synthesis, have exhibited significant activity against various microbial strains, underscoring their potential in developing new antimicrobial agents (Gouda et al., 2010).
Pharmacological Potential
Investigations into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have unveiled their antibacterial and anti-enzymatic properties. These compounds, through molecular docking and cytotoxicity studies, offer insights into their mechanism of action and potential therapeutic applications, emphasizing the broad pharmacological capabilities of sulfanylacetamide derivatives (Siddiqui et al., 2014).
Antiviral Research
Compounds with tetrazolyl and pyrimidine structures, related to the chemical , have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests a pathway for the development of antiviral agents utilizing the structural framework of tetrazolylpyrimidines (Ostrovskii et al., 2021).
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science .
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-4-9-17(10-13(12)2)25-19(22-23-24-25)28-11-18(27)21-16-7-5-15(6-8-16)20-14(3)26/h4-10H,11H2,1-3H3,(H,20,26)(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHQQRTLLMQMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

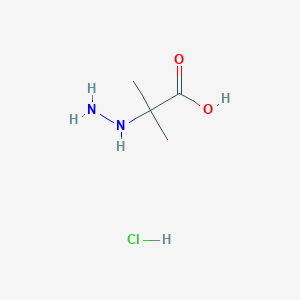

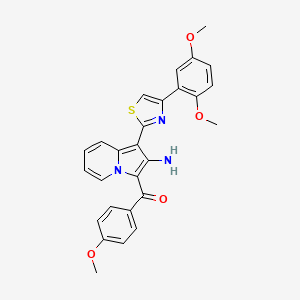
![(1R,3S,5R,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2413094.png)

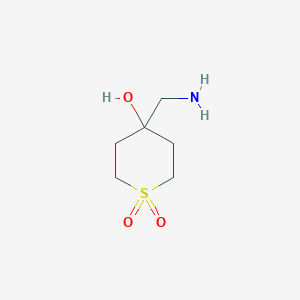

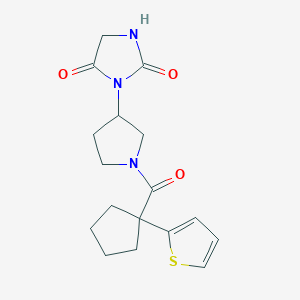

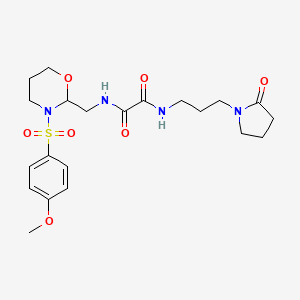
![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)
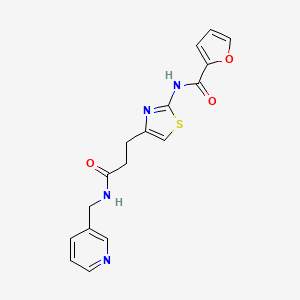
![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)
